molecular formula C15H10Cl2N2O2S B1676016 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone CAS No. 338967-87-6

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No. B1676016
M. Wt: 353.2 g/mol
InChI Key: NZJKEVWTYMOYOR-UHFFFAOYSA-N
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Description

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (DCMQ) is a novel heterocyclic compound that has been studied in recent years for its potential biological activity. It has been found to possess anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). DCMQ has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and inflammatory diseases.

Scientific Research Applications

Analgesic Activity

  • Quinazolinone rings, including compounds similar to 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have been reported to possess significant analgesic activity. For instance, compounds synthesized with quinazolinone structure showed notable analgesic effects in in vitro studies, demonstrating their potential for pain relief applications (Osarumwense Peter Osarodion, 2023).

Anti-inflammatory and Anticonvulsant Properties

  • Certain derivatives of quinazolinones, including 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have been found to exhibit anti-inflammatory and anticonvulsant properties. For example, specific quinazolinone derivatives showed promising anti-inflammatory activity and were considered safer for the stomach compared to traditional anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011). Moreover, some derivatives demonstrated significant anticonvulsant effects in studies, highlighting their potential in treating convulsions (A. R. el-Naser Ossman & S. El‐Sayed Barakat, 1994).

Antioxidant and Hypolipidemic Activities

  • Research has shown that 2-substituted quinazolin-4(3H)-ones, which are structurally related to the compound , have significant antioxidant properties. These findings are crucial for understanding the role of quinazolinone derivatives in combating oxidative stress (Janez Mravljak et al., 2021). Additionally, some quinazolinones have been identified to possess hypolipidemic activities, potentially useful in managing cholesterol and triglyceride levels (Y. Kurogi et al., 1996).

Synthesis Methods and Applications

  • Novel methods for synthesizing quinazolinone derivatives, including3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have been developed to enhance their biological activities and applications. These methods include one-pot synthesis techniques and regioselective reactions, offering efficient and versatile pathways for creating these compounds (M. Dadgar & N. Kalkhorani, 2015), (N. Kut et al., 2020).

Antimicrobial and Anticoccidial Activities

  • Quinazolinone derivatives, related to 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have shown significant antimicrobial and anticoccidial activities. This includes efficacy against various bacterial and fungal strains, as well as potential as anticoccidial agents, which is essential in the field of veterinary medicine and infectious disease control (C. Ye et al., 2010), (V. Gupta et al., 2008).

properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEVWTYMOYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396940
Record name Mdivi-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

CAS RN

338967-87-6
Record name Mdivi-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
YX Zhao, M Cui, SF Chen, Q Dong… - CNS neuroscience & …, 2014 - Wiley Online Library
Aims Disturbance of the balance between mitochondrial fission and fusion has been implicated in cerebral ischemia and several neurodegenerative diseases, whereas the underlying …
Number of citations: 111 onlinelibrary.wiley.com
S Bido, FN Soria, RZ Fan, E Bezard, K Tieu - Scientific reports, 2017 - nature.com
Alpha-synuclein (α-syn) is involved in both familial and sporadic Parkinson’s disease (PD). One of the proposed pathogenic mechanisms of α-syn mutations is mitochondrial dysfunction…
Number of citations: 103 www.nature.com
R Iwata, P Casimir, P Vanderhaeghen - Science, 2020 - science.org
The conversion of neural stem cells into neurons is associated with the remodeling of organelles, but whether and how this is causally linked to fate change is poorly understood. We …
Number of citations: 143 www.science.org
PM Rappold, M Cui, JC Grima, RZ Fan… - Nature …, 2014 - nature.com
Mitochondrial dysfunction has been reported in both familial and sporadic Parkinson’s disease (PD). However, effective therapy targeting this pathway is currently inadequate. Recent …
Number of citations: 194 www.nature.com
M Cui, H Ding, F Chen, Y Zhao, Q Yang, Q Dong - Molecular neurobiology, 2016 - Springer
This study aimed to examine whether the neuroprotective effects of Mdivi-1 are attributable to extracellular ATP and adenosine. Mdivi-1 was administered prior to or post middle cerebral …
Number of citations: 68 link.springer.com
S Bido, FN Soria, RZ Fan, E Bezard, K Tieu - academia.edu
Results Mdivi-1 prevents motor function deficits and neurodegeneration. We previously demonstrated that blocking mitochondrial fission, using whether rAAV-gene transfer technology …
Number of citations: 0 www.academia.edu
Y Song, T Li, Z Liu, Z Xu, Z Zhang, L Chi… - Chemico-Biological …, 2019 - Elsevier
The imbalance between mitochondrial fusion and fission has been implicated in cerebral ischemia and several neurodegenerative diseases. However, the role of mitochondrial fission …
Number of citations: 20 www.sciencedirect.com
S Han, Y Feng, M Guo, Y Hao, J Sun… - Environmental …, 2022 - ehp.niehs.nih.gov
Background: Paraquat (PQ) is a pesticide, exposure to which has been associated with an increased risk of Parkinson’s disease; however, PQ transport mechanisms in the brain are still …
Number of citations: 5 ehp.niehs.nih.gov
SV Brodsky, MS Goligorsky - Seminars in Nephrology, 2012 - Elsevier
Endothelial responses to stressors are nonuniform and follow the rules of stress-induced hormesis. Responses to the same stressor, depending on its intensity, can range from pro-…
Number of citations: 26 www.sciencedirect.com
RS Al-Lamki, W Lu, P Manalo, J Wang… - Cell Death & …, 2016 - nature.com
We previously reported that renal clear cell carcinoma cells (RCC) express both tumor necrosis factor receptor (TNFR)-1 and-2, but that, in organ culture, a TNF mutein that only …
Number of citations: 40 www.nature.com

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